![molecular formula C22H20N6O5S2 B2743919 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-12-0](/img/no-structure.png)

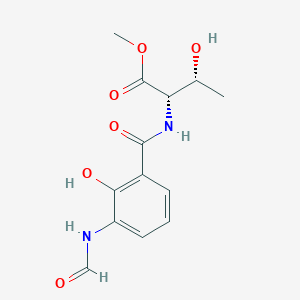

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings such as benzothiazole and dihydropyrimidinone. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and mass spectrometry are typically used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Benzothiazole derivatives can undergo a variety of reactions, including condensation, diazo-coupling, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. These properties could include its melting point, solubility, and stability .Scientific Research Applications

- Research : A series of substituted benzothiazoles, including derivatives of the compound , were synthesized and evaluated for antimicrobial activity. Some compounds displayed potent antibacterial effects against both Gram-positive and Gram-negative strains. For instance, compound TS05 exhibited remarkable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Mode of Action : These compounds likely act through membrane perturbation and intracellular mechanisms, as suggested by cytoplasmic membrane permeabilization assays and DNA-binding studies .

- In-silico Studies : Although specific studies on this compound are limited, its potential for selective anticancer activity can be explored. The compound’s unique structure may allow it to modulate cellular pathways relevant to cancer .

- Industrial Application : Amines and their derivatives find use in agriculture. Early applications of 3- and 4-amino-1,2,4-triazoles were in the production of plant protection products. Investigating the compound’s effects on plant health and disease resistance could be valuable .

Antimicrobial Activity

Anticancer Potential

Plant Protection Products

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl bromide, followed by the reaction with 3,4-dimethoxybenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl bromide", "3,4-dimethoxybenzoyl chloride", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is dissolved in dimethylformamide and triethylamine is added. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl bromide is added to the mixture and stirred for 2 hours at room temperature.", "Step 3: The reaction mixture is poured into water and extracted with chloroform. The organic layer is separated and dried over sodium sulfate.", "Step 4: 3,4-dimethoxybenzoyl chloride is added to the organic layer and the mixture is stirred at room temperature for 2 hours.", "Step 5: The reaction mixture is poured into water and extracted with chloroform. The organic layer is separated and dried over sodium sulfate.", "Step 6: The organic layer is evaporated and the residue is purified by column chromatography to obtain the final product." ] } | |

CAS RN |

868228-12-0 |

Product Name |

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |

Molecular Formula |

C22H20N6O5S2 |

Molecular Weight |

512.56 |

IUPAC Name |

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C22H20N6O5S2/c1-32-13-8-7-11(9-14(13)33-2)19(30)26-17-18(23)27-21(28-20(17)31)34-10-16(29)25-22-24-12-5-3-4-6-15(12)35-22/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |

InChI Key |

BHNPERQYPCIAMG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2743839.png)

![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2743840.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743841.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2743843.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)

![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)

![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)

![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)